Sulfasalazine 3-Isomer
Overview
Description
Sulfasalazine 3-Isomer is a chemical compound that belongs to the class of sulfonamides. It is a derivative of sulfasalazine, which is widely used in the treatment of inflammatory bowel diseases such as ulcerative colitis and Crohn’s disease, as well as rheumatoid arthritis. This compound is known for its anti-inflammatory and immunomodulatory properties.
Mechanism of Action
Target of Action
Sulfasalazine primarily targets bacterial dihydropteroate synthase (DHPS) . DHPS is an enzyme involved in the synthesis of folic acid, which is essential for bacterial growth and survival. By inhibiting DHPS, sulfasalazine disrupts bacterial growth and proliferation .
Mode of Action
It is thought to be mediated through the inhibition of various inflammatory molecules . Research has found that sulfasalazine and its metabolites, mesalazine and sulfapyridine, can inhibit leukotrienes and prostaglandins by blocking their production .
Biochemical Pathways
Sulfasalazine has been found to promote ferroptosis, a form of programmed cell death, through the PI3K-AKT-ERK1/2 pathway and P53-SLC7A11 pathway . Ferroptosis is characterized by the accumulation of lethal lipid peroxides and is distinct from other forms of cell death like apoptosis and necrosis .
Pharmacokinetics
Sulfasalazine is poorly absorbed (3 to 12%) and its elimination half-life is about 5 to 10 hours . The major part of sulfasalazine is split by bacterial azo-reduction in the colon into 5-aminosalicylic acid (5-ASA) and sulfapyridine . Sulfapyridine is almost completely absorbed and eliminated by hydroxylation, glucuronidation and polymorphic acetylation . Of the 5-ASA released from its ‘vehicle’ sulfapyridine in the colon, at least 25% is absorbed and after acetylation is subsequently excreted in the urine .
Result of Action
The molecular and cellular effects of sulfasalazine’s action include the promotion of ferroptosis and the inhibition of inflammation . In the context of rheumatoid arthritis, sulfasalazine promotes the ferroptosis of fibroblast-like synoviocytes (FLSs), which results in the perturbation of downstream signaling and the development of rheumatoid arthritis .
Action Environment
The effective cleavage of sulfasalazine depends on an intact colon and transit time . It is markedly reduced in patients taking antibiotics and after removal of the large bowel . Environmental factors such as the presence of intestinal bacteria and the pH of the gastrointestinal tract can influence the action, efficacy, and stability of sulfasalazine .
Biochemical Analysis
Biochemical Properties
Sulfasalazine 3-Isomer plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with bimetal oxide nanoparticles and graphene oxide composite in the electrochemical oxidation process . This interaction is crucial for the assay of this compound .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it has been associated with cytopenia, nephrotoxicity, and hepatotoxicity during long-term treatment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at certain thresholds, the compound can have toxic or adverse effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfasalazine 3-Isomer typically involves the coupling of 5-aminosalicylic acid with sulfapyridine through an azo bond. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction mixture is heated to facilitate the formation of the azo bond, resulting in the production of this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Sulfasalazine 3-Isomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of 5-aminosalicylic acid and sulfapyridine.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: 5-aminosalicylic acid and sulfapyridine.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Sulfasalazine 3-Isomer has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of azo bond formation and cleavage.
Biology: The compound is studied for its effects on cellular processes and its potential as an anti-inflammatory agent.
Medicine: this compound is investigated for its therapeutic potential in treating inflammatory diseases and its role in modulating the immune response.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes.
Comparison with Similar Compounds
Similar Compounds
Mesalamine: Another derivative of 5-aminosalicylic acid, used in the treatment of inflammatory bowel diseases.
Olsalazine: A dimer of 5-aminosalicylic acid, also used for similar therapeutic purposes.
Balsalazide: A prodrug that releases 5-aminosalicylic acid in the colon.
Uniqueness
Sulfasalazine 3-Isomer is unique in its dual action as both an anti-inflammatory and immunomodulatory agent. Unlike mesalamine, which primarily acts locally in the gut, this compound has systemic effects due to its metabolites. This makes it particularly effective in treating conditions that involve both local and systemic inflammation.
Properties
IUPAC Name |
2-hydroxy-3-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O5S/c23-17-14(18(24)25)4-3-5-15(17)21-20-12-7-9-13(10-8-12)28(26,27)22-16-6-1-2-11-19-16/h1-11,23H,(H,19,22)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKGJJSJEOATBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC=CC(=C3O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50859505 | |
Record name | Sulfasalazine 3-isomer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50859505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66364-71-4 | |
Record name | Sulfasalazine 3-isomer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066364714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfasalazine 3-isomer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50859505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SULFASALAZINE 3-ISOMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/657BS640RM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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